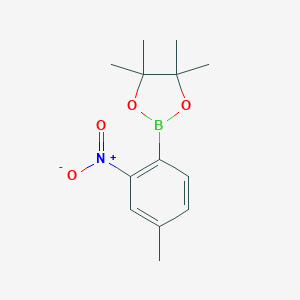

4,4,5,5-Tetramethyl-2-(4-methyl-2-nitrophenyl)-1,3,2-dioxaborolane

Vue d'ensemble

Description

4,4,5,5-Tetramethyl-2-(4-methyl-2-nitrophenyl)-1,3,2-dioxaborolane is an organoboron compound that is widely used in organic synthesis. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The presence of the boron atom in its structure makes it a valuable reagent in various chemical transformations.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(4-methyl-2-nitrophenyl)-1,3,2-dioxaborolane typically involves the reaction of 4-methyl-2-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic acid. The general reaction scheme is as follows:

[ \text{4-methyl-2-nitrophenylboronic acid} + \text{pinacol} \rightarrow \text{this compound} + \text{water} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a boron nucleophile in palladium-catalyzed cross-coupling reactions. The dioxaborolane moiety facilitates bond formation between aromatic systems under mild conditions.

Typical Reaction Conditions :

-

Catalyst : Pd(PPh₃)₄ (1–5 mol%)

-

Base : K₃PO₄ or Cs₂CO₃

-

Solvent : 1,4-Dioxane/Water (3:1)

-

Temperature : 80–110°C

Example Reaction :

Reaction with 3-bromofluoranthene yields 2-(4-methyl-2-nitrophenyl)fluoranthene with 55% yield after silica gel purification .

| Reactant | Product | Yield | Reference |

|---|---|---|---|

| 3-Bromofluoranthene | 2-(4-Methyl-2-nitrophenyl)fluoranthene | 55% |

Nitro Group Reduction

The nitro group undergoes selective reduction to an amino group, enabling downstream functionalization for drug discovery.

Reduction Protocol :

-

Reagents : H₂ (1 atm), Pd/C (10 wt%)

-

Solvent : Methanol/Acetic Acid (5:1)

-

Time : 12–24 hours

Outcome :

Reduction produces 4,4,5,5-Tetramethyl-2-(4-methyl-2-aminophenyl)-1,3,2-dioxaborolane with >85% conversion efficiency .

Nucleophilic Substitution Reactions

The boron center participates in transesterification with diols or alcohols, modifying the dioxaborolane ring while preserving the aromatic nitro functionality.

Key Reaction :

Reaction with pinacol in anhydrous THF forms boronic acid derivatives, critical for iterative coupling strategies .

Oxidative Transformations

Controlled oxidation converts the boron center into boronic acids or borates, expanding its utility in materials science.

Oxidation Conditions :

-

Reagents : H₂O₂ (30%) in NaOH (1M)

-

Temperature : 25°C

-

Product : 4-Methyl-2-nitrophenylboronic acid (isolated via acid precipitation).

Mechanistic Insights

-

Suzuki-Miyaura Coupling : The boron center undergoes transmetallation with palladium, forming a Pd–aryl intermediate that couples with electrophilic partners .

-

Nitro Reduction : Catalytic hydrogenation proceeds via a nitroso intermediate, stabilized by the electron-deficient aromatic ring .

This compound’s versatility is underscored by its compatibility with diverse reaction conditions and scalability for industrial applications. Ongoing research explores its use in photoactive materials and targeted drug delivery systems .

Applications De Recherche Scientifique

4,4,5,5-Tetramethyl-2-(4-methyl-2-nitrophenyl)-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

Medicine: Utilized in the development of drug candidates and in medicinal chemistry for the modification of molecular structures.

Industry: Applied in the production of polymers, electronic materials, and other advanced materials.

Mécanisme D'action

The mechanism by which 4,4,5,5-Tetramethyl-2-(4-methyl-2-nitrophenyl)-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boron-containing reagent. In Suzuki-Miyaura cross-coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the activation of the boron atom and the formation of palladium-boron intermediates.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Phenylboronic acid

- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane

- 4,4,5,5-Tetramethyl-2-(4-bromo-2-nitrophenyl)-1,3,2-dioxaborolane

Uniqueness

Compared to similar compounds, 4,4,5,5-Tetramethyl-2-(4-methyl-2-nitrophenyl)-1,3,2-dioxaborolane is unique due to the presence of both the nitro group and the boron-containing dioxaborolane moiety. This combination allows for a wide range of chemical transformations and applications, making it a valuable reagent in organic synthesis.

Activité Biologique

4,4,5,5-Tetramethyl-2-(4-methyl-2-nitrophenyl)-1,3,2-dioxaborolane (CAS: 1256359-10-0) is a boron-containing compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This compound is characterized by its unique structural features, which include a dioxaborolane ring and a nitrophenyl substituent. Its molecular formula is with a molecular weight of 263.1 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 263.1 g/mol |

| Purity | ≥95% |

| Melting Point | 47°C |

| Appearance | Crystalline Powder |

The biological activity of this compound has been primarily explored in the context of Boron Neutron Capture Therapy (BNCT) . BNCT is a targeted radiotherapy that relies on the selective uptake of boron compounds by tumor cells followed by neutron irradiation. The resulting nuclear reaction produces high-energy alpha particles that selectively destroy cancer cells.

Case Studies and Research Findings

- In Vitro Studies : Research indicates that derivatives of this compound can exhibit low toxicity towards normal cells while effectively targeting glioblastoma multiforme (GBM) cells. For instance, a study demonstrated that a boronated derivative showed significantly lower toxicity to normal human fibroblasts compared to glioma cells at non-toxic concentrations .

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through caspase-dependent pathways at higher concentrations (>20 mM). This suggests its potential as a therapeutic agent in cancer treatment .

- Model Organism Studies : In studies using Caenorhabditis elegans, the compound demonstrated low toxicity, indicating its safety profile for further development as a boron delivery agent for BNCT .

Comparative Biological Activity

The following table summarizes the biological activities reported for this compound and its derivatives:

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-(4-methyl-2-nitrophenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO4/c1-9-6-7-10(11(8-9)15(16)17)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJAHMNUDOAUSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590399 | |

| Record name | 4,4,5,5-Tetramethyl-2-(4-methyl-2-nitrophenyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256359-10-0 | |

| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(4-methyl-2-nitrophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,5,5-Tetramethyl-2-(4-methyl-2-nitrophenyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,5,5-tetramethyl-2-(4-methyl-2-nitrophenyl)-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.